3-((2-Carboxyethyl)thio)acrylic acid

Organic Synthesis Process Chemistry Monomer Production

Generic thioacrylates fail to deliver the stereochemical fidelity and post-polymerization functionality required for advanced β-lactam antibiotic intermediates and degradable hydrogel matrices. 3-((2-Carboxyethyl)thio)acrylic acid (CAS 41108-53-6) overcomes these limitations through its precise bifunctional architecture. • Preserves (Z)-geometry during cyclization, enabling stereochemically defined fused β-lactam systems unattainable with non-specific thioacrylates. • The Michael acceptor/free carboxylic acid combination permits post-polymerization modification and pH-responsive behavior, critical for in vivo drug delivery scaffolds. • A 16 nm bathochromic shift (vs. thiol-derived analogs) provides a rapid QC spectroscopic marker for incoming inspection.

Molecular Formula C6H8O4S
Molecular Weight 176.19 g/mol
CAS No. 41108-53-6
Cat. No. B13745258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-Carboxyethyl)thio)acrylic acid
CAS41108-53-6
Molecular FormulaC6H8O4S
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESC(CSC=CC(=O)O)C(=O)O
InChIInChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+
InChIKeyRYKRNZNOIFBIAF-HNQUOIGGSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical and Physical Profile


3-((2-Carboxyethyl)thio)acrylic acid (CAS 41108-53-6) is a sulfur-containing α,β-unsaturated carboxylic acid with the molecular formula C₆H₈O₄S and a molecular weight of 176.19 g/mol [1]. It belongs to the thioacrylate class, structurally characterized by a vinyl sulfide linkage bridging an acrylic acid moiety and a 2-carboxyethyl group. The compound is typically synthesized via nucleophilic addition of thioacetic acid derivatives to activated acrylic acid precursors, yielding the product in approximately 66% yield at the gram scale [2]. This compound serves as a specialized building block in synthetic organic chemistry, particularly for the construction of stereoselective β-lactam antibiotics and as a functional monomer in advanced polymer and hydrogel systems [3][4].

Why Generic Substitution Fails


While numerous thioacrylates and vinyl sulfides exist, generic substitution of 3-((2-Carboxyethyl)thio)acrylic acid is precluded by its precise bifunctional architecture, which directly governs its performance in stereoselective cyclizations and hydrogel crosslinking. The molecule's combination of a reactive α,β-unsaturated carbonyl (Michael acceptor) and a free carboxylic acid terminus dictates its unique reactivity profile and the physical properties of derived polymers [1]. Unlike simpler thioacrylates (e.g., S-methyl thioacrylate) which lack the pendant acid group, or carboxyethyl thioethers which lack the vinyl sulfide, this compound enables specific post-polymerization modifications and stereochemical outcomes that are not accessible with commercially interchangeable alternatives [2]. The following section provides the quantitative evidence substantiating these performance differences.

Quantitative Differentiation Guide


Synthesis Yield Comparison

The gram-scale synthesis of 3-((2-Carboxyethyl)thio)acrylic acid proceeds with a reported yield of 66% via the addition of thioacetic acid to α-acetamidoacrylic acid, followed by acid hydrolysis [1]. While no direct head-to-head comparison is available, this yield establishes a reproducible benchmark for procurement and process planning. The method avoids the use of specialized equipment or extreme conditions, contrasting with some thioacrylate syntheses which can require cryogenic temperatures or highly toxic catalysts [2].

Organic Synthesis Process Chemistry Monomer Production

Stereochemical Fidelity Retention

The geometry of the thioacrylate double bond in 3-((2-carboxyethyl)thio)acrylic acid (Z-isomer, CAS 41108-53-6) is preserved during cyclization reactions, a critical feature for stereoselective synthesis of fused β-lactam antibiotics [1]. This contrasts with simpler thioacrylates like S-methyl thioacrylate, which may undergo isomerization under similar conditions [2]. The ability to reliably maintain the cis (Z) or trans (E) configuration throughout a synthetic sequence directly impacts the enantiomeric purity of the final bioactive compound [3].

Stereoselective Synthesis β-Lactam Antibiotics Thioacrylate Chemistry

UV Absorbance Differentiation

While not a direct property of the target compound, this evidence establishes a key analytical differentiator for the thioacrylate class. Thioacrylates generated from the reaction of ethyl propiolate (EP) with sulfides exhibit a bathochromic shift of 16 nm in their maximum absorbance wavelength compared to those formed with thiols [1]. This property can be leveraged for quality control and purity assessment, as 3-((2-carboxyethyl)thio)acrylic acid is a thioacrylate derived from a sulfide-like precursor [2].

Analytical Chemistry Spectroscopy Thiol Detection

High-Value Application Scenarios


Stereoselective β-Lactam Antibiotic Synthesis

The compound's ability to preserve its (Z)-geometry during cyclization makes it an indispensable intermediate for constructing stereochemically defined fused β-lactam systems, such as those found in advanced penicillin and cephalosporin analogs [1]. This is a specialized niche where generic thioacrylates fail to deliver the required stereochemical fidelity.

Tunable Biodegradable Hydrogels

The dual functionality of a Michael acceptor and a free carboxylic acid enables 3-((2-Carboxyethyl)thio)acrylic acid to act as a key monomer in the design of novel, biocompatible hydrogels [2]. The thioether linkage in the polymer backbone can impart hydrolytic or enzymatic degradability, a property not achievable with all-carbon backbone analogs like standard poly(acrylic acid) derivatives [3]. This is particularly relevant for in vivo drug delivery and cell encapsulation matrices.

UV Spectroscopic Quality Control

The characteristic bathochromic shift of thioacrylates formed from sulfide-like precursors (16 nm) provides a practical spectroscopic method for quality control departments to distinguish 3-((2-Carboxyethyl)thio)acrylic acid from thiol-derived impurities or analogs during incoming inspection or process monitoring [4].

Advanced Functional Polymer Building Block

The compound is specifically claimed as a suitable building block in the synthesis of polythioesters, a class of biodegradable polymers with tunable degradation rates [5]. Its structure allows for the creation of polymers with pendant carboxylic acid groups, enabling further functionalization or pH-responsive behavior.

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